2-(1,1'-Biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt
Description
This compound, a sodium salt derivative of a quinolinecarboxylic acid, is characterized by a biphenyl moiety at the 2-position, a chlorine substituent at the 5-position, and a methyl group at the 3-position of the quinoline core. Its sodium salt formulation enhances aqueous solubility, making it suitable for therapeutic applications. The compound has been studied for its role in inhibiting dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for rapidly proliferating cells such as cancer cells . Preclinical studies highlight its antitumor activity, particularly against solid tumors, by depleting cellular pyrimidine pools and inducing apoptosis .
Properties
IUPAC Name |
5-chloro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c1-14-20(23(26)27)21-18(24)8-5-9-19(21)25-22(14)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQBKQVMVZCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2Cl)N=C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242172 | |
| Record name | S 8660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-52-4 | |
| Record name | S 8660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 8660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(1,1'-biphenyl-4-yl)-5-chloro-3-methyl-4-quinolinecarboxylic acid sodium salt (often referred to as compound A ) belongs to a class of quinoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of compound A, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of a biphenyl group, a chloro substituent, and a quinoline moiety. Its molecular formula is with a molecular weight of approximately 352.79 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
Compound A has also been evaluated for its anticancer properties. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 | 3 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compound A in models of oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activities in neuronal cells. This suggests a possible application in neurodegenerative diseases such as Alzheimer's.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that compound A significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.
- Anticancer Mechanism Exploration : Another investigation published in Cancer Letters explored the mechanism of action of compound A on MCF-7 cells, revealing that it induces apoptosis via mitochondrial pathways and downregulates anti-apoptotic proteins such as Bcl-2.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related quinolinecarboxylic acid derivatives:
Key Findings and Differences
Substituent Effects on Activity
- Halogen Position : The target compound’s 5-chloro substituent contrasts with Brequinar Sodium’s 6-fluoro group. Fluorine’s electronegativity enhances binding affinity to DHO-DH, but chlorine’s larger size may improve metabolic stability .
- Biphenyl Modifications : The absence of a 2′-fluoro substituent in the target compound (vs. Brequinar) may reduce off-target interactions but could lower potency against certain tumor types .
Sodium Salt vs. Acid Form Sodium salts (e.g., target compound, Brequinar) exhibit superior solubility and bioavailability compared to acid forms (e.g., benzodioxol derivative in ), which are typically less suitable for intravenous administration .
Therapeutic Scope While the target compound and Brequinar focus on pyrimidine depletion for antitumor effects, analogs like Compound IV () target NMDA receptors, indicating divergent structure-activity relationships (SAR) . Non-quinoline derivatives (e.g., losartan) demonstrate how biphenyl moieties can be repurposed for entirely different targets (e.g., cardiovascular systems) via substituent variation .
Mechanistic Specificity
- DHO-DH inhibitors (target compound, Brequinar) are selective for proliferating cells, whereas compounds like Compound III () act via transcription factor modulation, posing broader regulatory risks .
Notes
- Structural Optimization : Substitutions at the 5-position (Cl, F) and biphenyl ring significantly influence target engagement and pharmacokinetics.
- Therapeutic Niche : The compound’s specificity for DHO-DH positions it as a candidate for combination therapies with pyrimidine salvage pathway inhibitors.
- Unresolved Questions : Comparative studies with benzodioxol derivatives () are needed to clarify the role of heterocyclic substituents in antitumor activity.
Preparation Methods
Regioselective Chlorination at the 5-Position
Chlorination is performed electrophilically using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The quinoline’s electron-rich 5-position is preferentially targeted due to directing effects of the methyl and carboxylic acid groups. Patent EP0127000A1 demonstrates chlorination of phenoxyacetate derivatives using Cl₂ gas in dichloromethane at 0–5°C. For the quinoline system, analogous conditions with NCS in acetic acid at 25°C achieve 85–90% yield.
Methylation at the 3-Position
Methylation is accomplished via nucleophilic alkylation using methyl iodide (CH₃I) in the presence of a base. Potassium carbonate (K₂CO₃) in DMF at 60°C facilitates the substitution, as described in US4680299 for analogous fluoroquinolines. The methyl group’s steric bulk necessitates prolonged reaction times (12–24 hours) for complete conversion.
Ester Hydrolysis to Carboxylic Acid
The carboxylic acid functionality is unmasked by hydrolyzing the corresponding ester. US4680299 outlines a two-step protocol:
- Acidic hydrolysis : The ester (e.g., methyl or ethyl) is treated with hydrochloric acid (HCl) in ethanol/water at reflux to form the quinolinium salt.
- Basification : Adding NaOH or KOH precipitates the free carboxylic acid, which is filtered and dried.
Critical factors :
- Acid concentration : 6M HCl ensures complete protonation of the ester.
- Temperature : Reflux (78–100°C) accelerates hydrolysis kinetics.
- Workup : Neutralization with base must be gradual to prevent decomposition.
Sodium Salt Formation
The final step involves converting the carboxylic acid to its sodium salt. Patent US8877938B2 details salt formation by dissolving the acid in ethanol and treating it with sodium hydroxide (NaOH) at 25°C. The sodium salt precipitates upon cooling and is recrystallized from DMF/water (8:1 v/v) to afford a pure, crystalline product.
Purification metrics :
- Solvent system : DMF/water mixtures yield high-purity sodium salts due to differential solubility.
- Crystallization temperature : Slow cooling from 80°C to 25°C minimizes occluded impurities.
Analytical Characterization
Key data from literature :
| Property | Method | Value/Description | Source |
|---|---|---|---|
| Melting Point | DSC | 303–306°C (decomposes) | |
| Purity (HPLC) | Reverse-phase | >99.5% | |
| Sodium Content | ICP-OES | 6.2–6.5% (theoretical: 6.4%) |
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:
- Continuous flow reactors : Minimize exotherms during chlorination and coupling steps.
- Catalyst recycling : Pd recovery via adsorption on activated carbon reduces costs.
- Waste reduction : Aqueous KOH from hydrolysis is neutralized and repurposed.
Challenges and Mitigation Strategies
- Regioselectivity in chlorination : Competing chlorination at the 6-position is suppressed using bulky solvents (e.g., tert-butanol).
- Ester hydrolysis side reactions : Over-hydrolysis to decarboxylated products is avoided by limiting reaction time to 12 hours.
- Sodium salt hygroscopicity : Storage under nitrogen with desiccants prevents deliquescence.
Q & A
Q. What are the recommended methods for synthesizing this compound, and what critical parameters influence yield?
The synthesis typically involves cyclization and sodium salt formation. For example, a modified Gould-Jacobs reaction can be employed, where intermediates like substituted isatins are heated with phenylacetic acid and sodium acetate at 200°C for 3 hours, followed by alkaline hydrolysis and acidification to isolate the quinolinecarboxylic acid . Sodium salt formation is achieved via neutralization with sodium hydroxide, as seen in analogous protocols for sulfonic acid derivatives . Key parameters include reaction temperature (critical for cyclization efficiency) and stoichiometric control during neutralization to avoid impurities .
Q. How should researchers handle and store this compound to ensure stability and safety?
Safety data for structurally similar quinolinecarboxylic acids recommend:
- Handling : Use PPE (gloves, lab coats), avoid inhalation of dust, and work in a fume hood .
- Storage : Keep in airtight containers under dry, ventilated conditions to prevent hygroscopic degradation .
- Spills : Neutralize with inert absorbents (e.g., sand) and avoid environmental release .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : To confirm substituent positions (e.g., biphenyl, chlorine, methyl groups) .
- FT-IR : Identify carboxylate (COO⁻) and aromatic C-H stretches .
- X-ray crystallography : Resolve crystal packing and salt conformation, as demonstrated for related quinoline derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
Discrepancies may arise from polymorphic forms or residual solvents. For validation:
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Catalyst screening : Sodium acetate in cyclization reactions reduces side reactions vs. stronger bases .
- Temperature gradients : Stepwise heating (e.g., 180°C → 200°C) improves regioselectivity in quinoline ring formation .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates .
Q. How does the sodium salt form influence solubility and bioavailability in pharmacological studies?
The sodium salt enhances aqueous solubility compared to the free acid, critical for in vitro assays. For example:
- Solubility testing : Compare dissolution rates in PBS (pH 7.4) vs. DMSO .
- Bioavailability : Use Caco-2 cell monolayers to assess intestinal absorption, as applied to similar quinoline antibiotics .
Q. What are best practices for purity analysis, especially with hygroscopic or reactive impurities?
- HPLC-MS : Detect trace impurities (e.g., hydrolyzed by-products) with a C18 column and 0.1% formic acid mobile phase .
- Karl Fischer titration : Quantify water content in hygroscopic samples .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
Contradictions and Troubleshooting
- Synthesis yields : reports ~70% yield using phenylacetic acid, while notes lower yields (~50%) with dimethylformamide-based reactions. This suggests solvent polarity and catalyst selection are critical .
- Safety classification : While labels the compound as non-hazardous, emphasizes strict PPE use. Researchers should adopt precautionary measures until compound-specific toxicity data are available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
